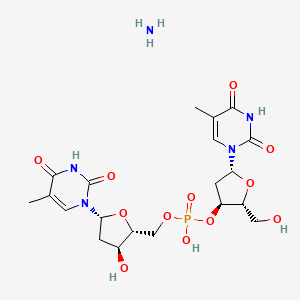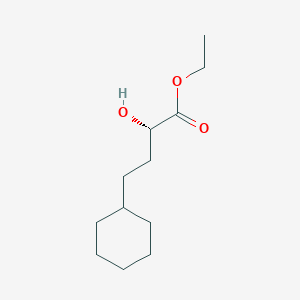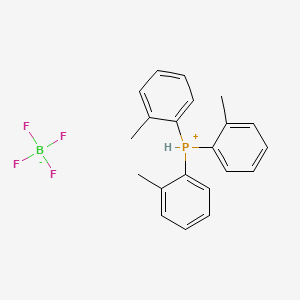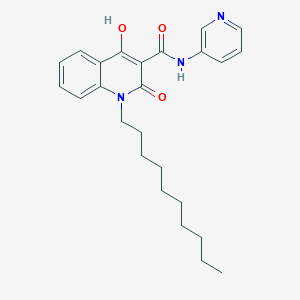
Nickel bromide trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel bromide trihydrate, with the chemical formula NiBr₂·3H₂O, is a yellow-brown crystalline solid. It is an inorganic compound that consists of nickel, bromine, and water. This compound is known for its solubility in water and alcohol, and it is commonly used in various scientific and industrial applications .
Méthodes De Préparation
Nickel bromide trihydrate can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of nickel metal with bromine in an ethereal solution at room temperature or at red heat.
Industrial Production Methods: Industrially, this compound is often produced by crystallizing the hexahydrate form from aqueous solutions above 29°C.
Analyse Des Réactions Chimiques
Nickel bromide trihydrate undergoes various chemical reactions:
Types of Reactions: It exhibits Lewis acid character, forming adducts with a variety of Lewis bases.
Common Reagents and Conditions: Common reagents include bromine, sulfuric acid, and various organic solvents.
Major Products: The major products formed from these reactions include various nickel complexes and adducts, which are useful in catalysis and other chemical processes.
Applications De Recherche Scientifique
Nickel bromide trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions and carbonylations. .
Biology: In biological research, it is used to prepare metal-organic frameworks and polymers.
Industry: This compound is used in the photosensitive industry and as an electrolyte in high-energy batteries.
Mécanisme D'action
The mechanism of action of nickel bromide trihydrate involves its ability to form complexes through chelation. By coordinating with bromine atoms and water molecules, it can bind to other molecules, resulting in the formation of stable complexes. These complexes serve as catalysts for various reactions or function as analytical reagents .
Comparaison Avec Des Composés Similaires
Nickel bromide trihydrate can be compared with other similar compounds:
Similar Compounds: Nickel(II) fluoride, nickel(II) chloride, and nickel(II) iodide are some of the similar compounds.
Uniqueness: this compound is unique due to its specific hydration state and its ability to form stable complexes with a variety of Lewis bases.
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propriétés
Formule moléculaire |
Br2H6NiO3 |
|---|---|
Poids moléculaire |
272.55 g/mol |
Nom IUPAC |
dibromonickel;trihydrate |
InChI |
InChI=1S/2BrH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2 |
Clé InChI |
UQPSGBZICXWIAG-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.[Ni](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)


![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)


![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)


![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)

![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)
